Dehydro trimipramine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFADUFBCJRRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-69-5 | |

| Record name | Dehydro trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDRO TRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988Q8TXP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydro trimipramine synthesis pathway

An In-depth Technical Guide to the Synthetic Pathways of Dehydro Trimipramine

Introduction

Trimipramine, a tricyclic antidepressant (TCA) of the dibenzazepine class, is a well-established therapeutic agent for major depressive disorder.[1][2] Its chemical structure, 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine, features a saturated ethylene bridge (C10-C11) within its core tricyclic system.[1] The subject of this technical guide, this compound, represents the unsaturated analogue of this molecule.

Structurally, this compound is 5-(3-(dimethylamino)-2-methylpropyl)-5H-dibenzo[b,f]azepine. The key distinction is the presence of a C10-C11 double bond, transforming the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) core into a 5H-dibenzo[b,f]azepine (iminostilbene) moiety. This modification is significant, as the iminostilbene scaffold is the cornerstone of other major pharmaceuticals, including the anticonvulsant carbamazepine.[3] The synthesis of this compound is not widely documented under this name; therefore, this guide synthesizes plausible and robust pathways based on established principles of organic chemistry and analogous industrial processes. We will explore two primary, logically divergent synthetic strategies, providing the theoretical basis, experimental protocols, and critical analysis required by research and drug development professionals.

Part 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary strategies. The first involves the late-stage introduction of the C10-C11 double bond from the readily available Trimipramine. The second, more convergent approach, involves the coupling of a pre-formed iminostilbene core with the requisite aminopropyl side chain.

Sources

An In-depth Technical Guide to the Chemical Properties of Dehydro Trimipramine

Abstract: This technical guide provides a comprehensive examination of the chemical properties of dehydro trimipramine, a significant derivative of the tricyclic antidepressant trimipramine. While trimipramine is a well-documented therapeutic agent, its dehydro analog presents unique characteristics crucial for researchers, medicinal chemists, and drug development professionals. This document synthesizes available data and theoretical knowledge to offer in-depth insights into its structure, physicochemical properties, synthesis, and analytical characterization. The guide is structured to provide not only foundational knowledge but also the causal reasoning behind experimental methodologies, ensuring a robust and applicable understanding for professionals in the field.

Introduction and Structural Elucidation

This compound is a derivative of the tricyclic antidepressant trimipramine, characterized by the introduction of a double bond within the dibenzazepine core. Specifically, this modification occurs at the 10,11-position of the dihydrodibenzazepine ring, a common site for metabolic dehydrogenation of related tricyclic compounds. This structural alteration has significant implications for the molecule's conformation, electronic distribution, and, consequently, its chemical and pharmacological properties.

The parent compound, trimipramine, is chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[1] Its structure features a saturated ethylene bridge in the central seven-membered ring. In this compound, this bridge is unsaturated, resulting in a planarization of this part of the ring system.

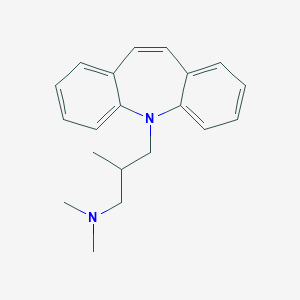

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of a double bond in the dibenzazepine ring system of this compound alters its physicochemical properties compared to the parent compound. These changes are critical for predicting its behavior in biological systems and for developing analytical methods.

| Property | Trimipramine | This compound | Reference |

| Molecular Formula | C20H26N2 | C20H24N2 | [1][2] |

| Molecular Weight | 294.43 g/mol | 292.42 g/mol | [1][2] |

| LogP (predicted) | 4.2 | 4.9 | [3][4] |

| pKa (basic) | 9.24 | Predicted to be slightly lower due to electronic effects | [3] |

| Melting Point | 45 °C (base) | Not experimentally determined | [3] |

| Solubility | Slightly soluble in water | Predicted to have lower aqueous solubility | [3] |

-

Rationale for Predicted Changes:

-

LogP: The increase in the predicted octanol-water partition coefficient (LogP) for this compound suggests increased lipophilicity. This is a direct consequence of removing two hydrogen atoms and introducing a C=C double bond, which reduces the molecule's polarity.

-

pKa: The basicity of the tertiary amine in the side chain is expected to be slightly reduced. The extended conjugation in the dehydro-dibenzazepine ring can withdraw electron density, albeit weakly, from the nitrogen atom of the azepine ring, which in turn can have a minor inductive effect on the side chain amine.

-

Solubility: The increased lipophilicity logically leads to a predicted decrease in aqueous solubility.

-

Synthesis and Reactivity

The synthesis of this compound can be approached through the dehydrogenation of trimipramine or by building the dehydro-dibenzazepine core and subsequently adding the side chain.

Proposed Synthetic Pathway: Dehydrogenation of Trimipramine

A common laboratory-scale method for the dehydrogenation of a dihydrodibenzazepine is oxidation.

Reaction Scheme:

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol: Oxidation with DDQ

-

Dissolution: Dissolve trimipramine in an inert, anhydrous solvent such as dioxane or toluene.

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a stoichiometric amount (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: DDQ is a potent oxidizing agent that is highly effective for the dehydrogenation of activated C-H bonds, such as those adjacent to the nitrogen and aromatic rings in the dihydrodibenzazepine system. The reaction proceeds via a hydride abstraction mechanism.

Reactivity Profile

The presence of the 10,11-double bond makes this compound susceptible to electrophilic addition reactions. It can also undergo catalytic hydrogenation to revert to trimipramine. The extended π-system may also influence its photostability compared to the parent drug.

Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity and purity of this compound.

Spectroscopic Methods

-

¹H NMR Spectroscopy: The most significant change in the proton NMR spectrum compared to trimipramine would be the appearance of two new vinyl proton signals in the aromatic region, replacing the signals from the -CH2-CH2- bridge.

-

¹³C NMR Spectroscopy: The carbon spectrum will show two new sp² hybridized carbon signals corresponding to the double bond, and the absence of the sp³ signals from the ethylene bridge.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at m/z 292, which is two mass units lower than that of trimipramine (m/z 294), confirming the loss of two hydrogen atoms.[2]

-

UV-Vis Spectroscopy: The extended conjugation in the dehydro-dibenzazepine ring is expected to cause a bathochromic (red) shift in the UV absorption maxima compared to trimipramine.[5]

Chromatographic Methods

Workflow for HPLC Analysis:

Caption: HPLC workflow for the analysis of this compound.

Protocol for Reversed-Phase HPLC:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted) is a common choice for separating tricyclic antidepressants and their metabolites.[6]

-

Detection: UV detection at approximately 254 nm.[6]

-

Rationale: The increased lipophilicity of this compound will result in a longer retention time on a reversed-phase column compared to trimipramine under the same elution conditions. This difference allows for their effective separation and quantification.

Metabolic and Pharmacological Context

This compound has been identified as a metabolite of trimipramine. In vitro studies using human CYP2D6 isozymes have shown that hydroxylation of trimipramine can be followed by dehydration to form a dehydro derivative, specifically 10,11-dehydro-2-acetoxytrimipramine after acetylation.[7] The metabolism of trimipramine is complex, involving N-demethylation, aromatic hydroxylation, and oxidation of the dibenzazepine ring.[8][9]

The introduction of the double bond can significantly alter the three-dimensional shape of the molecule, which in turn can affect its binding affinity to various receptors and transporters. Trimipramine itself is a weak monoamine reuptake inhibitor but a potent antagonist at several receptors including histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[1][10] The altered conformation of this compound may lead to a different receptor binding profile and pharmacological activity.

Conclusion

This compound, as a key derivative and metabolite of trimipramine, possesses distinct chemical properties stemming from the introduction of a 10,11-double bond in its tricyclic core. This structural modification enhances its lipophilicity and alters its spectroscopic and chromatographic behavior. Understanding these properties is essential for its synthesis, identification, and for elucidating its potential pharmacological significance. The methodologies and theoretical considerations presented in this guide provide a robust framework for researchers and professionals engaged in the study of tricyclic antidepressants and related compounds.

References

-

Trimipramine - Wikipedia. Wikipedia. [Link]

-

Trimipramine | C20H26N2 | CID 5584 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound. precisionFDA. [Link]

-

This compound (C20H24N2). PubChemLite. [Link]

-

Metabolism of trimipramine in vitro by human CYP2D6 isozyme. PubMed. [Link]

-

Metabolism of trimipramine in man. PubMed. [Link]

-

Metabolism of antidepressants: urinary metabolites of trimipramine in the rat. PubMed. [Link]

-

Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography. PubMed. [Link]

-

30- Analytical Profile of Trimipramine Maleate. ResearchGate. [Link]

Sources

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C20H24N2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of antidepressants: urinary metabolites of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Dehydro-trimipramine and its Congeners: A Technical Guide to a Complex Antidepressant Mechanism of Action

Abstract

Trimipramine stands as an anomaly within the tricyclic antidepressant (TCA) class, exhibiting a clinical efficacy that defies the conventional monoamine reuptake inhibition hypothesis central to its counterparts.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted mechanism of action of trimipramine and its key metabolites, with a particular focus on elucidating the pharmacological profile that contributes to its unique therapeutic effects. While the term "dehydro-trimipramine" is not standard nomenclature for a primary metabolite, we will address its potential identity in the context of known metabolic pathways. The central thesis of this document is that the therapeutic action of trimipramine is not attributable to a single molecular target but rather to a synergistic interplay between the parent drug and its active metabolites, primarily desmethyl-trimipramine, which collectively engage a broad spectrum of neurotransmitter systems. We will dissect the contributions of monoamine transporter inhibition, potent receptor antagonism, and the downstream adaptive changes that define its atypical profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex molecule.

Introduction: The Atypical Nature of Trimipramine

Trimipramine, a dibenzazepine derivative, has been utilized for decades in the treatment of major depressive disorder, often where its sedative properties are clinically advantageous.[1][4][5] Unlike prototypical TCAs such as imipramine or amitriptyline, trimipramine is a notably weak inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters.[1][3][6][7] This has led to the proposition that its antidepressant effects are mediated by alternative mechanisms, challenging the monoamine hypothesis of depression.[1] The pharmacological profile of trimipramine is instead dominated by potent antagonism at several key G-protein coupled receptors (GPCRs), a characteristic that accounts for both its therapeutic benefits and its side-effect profile.[1][8] Furthermore, the in vivo biotransformation of trimipramine yields pharmacologically active metabolites that significantly contribute to its overall mechanism of action.[1][6][9]

Metabolic Pathways and the Identity of "Dehydro-trimipramine"

The extensive hepatic metabolism of trimipramine is critical to its pharmacology. The primary metabolic routes are N-demethylation and aromatic hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][9][10]

-

N-Demethylation: The principal metabolic pathway is the conversion of the tertiary amine trimipramine to its secondary amine metabolite, desmethyl-trimipramine . This reaction is mainly catalyzed by CYP2C19.[9][10][11] Desmethyl-trimipramine is a pharmacologically active metabolite with a distinct target profile.[1][6][9]

-

Hydroxylation: Both trimipramine and desmethyl-trimipramine undergo hydroxylation at the 2-position of the dibenzazepine ring, a reaction primarily catalyzed by CYP2D6, to form 2-hydroxy-trimipramine and 2-hydroxy-desmethyl-trimipramine, respectively.[9] These hydroxylated metabolites are generally considered to be inactive.[9]

-

N-Oxidation: Another metabolic route leads to the formation of trimipramine-N-oxide.

The term "dehydro-trimipramine" is not standard for a major metabolite. However, one study has identified "10,11-dehydro-2-acetoxytrimipramine" as a metabolite formed in vitro following the acetylation and subsequent dehydration of a dihydroxy-trimipramine intermediate.[11] It is plausible that "dehydro-trimipramine" refers to this or a similar derivative, though its pharmacological significance in vivo remains to be established. For the purpose of this guide, we will focus on the well-characterized and pharmacologically relevant metabolites.

Caption: Metabolic conversion of trimipramine to its primary metabolites.

Core Mechanism of Action: A Multi-Target Approach

The mechanism of action of trimipramine is best understood as a composite of the parent drug's receptor antagonism and the monoamine reuptake inhibition contributed by its primary active metabolite, desmethyl-trimipramine.

Potent Receptor Antagonism (Trimipramine)

Trimipramine itself exhibits high affinity for and potent antagonism of several receptors, which is considered central to its therapeutic effects, particularly its anxiolytic and sedative properties.[1]

-

Histamine H1 Receptor: Trimipramine is a very strong H1 receptor antagonist (inverse agonist), which accounts for its prominent sedative effects.[1][12] This property is beneficial for depressed patients with insomnia, as trimipramine does not suppress REM sleep architecture.[1][3]

-

α1-Adrenergic Receptor: Strong antagonism at α1-adrenergic receptors contributes to sedative effects and can lead to side effects such as orthostatic hypotension.[1][13]

-

Serotonin 5-HT2A Receptor: Potent blockade of 5-HT2A receptors is thought to contribute to its antidepressant and anxiolytic effects and may improve sleep quality.[1]

-

Dopamine D2 Receptor: Moderate antagonism at D2 receptors gives trimipramine a pharmacological profile with some resemblance to atypical antipsychotics like clozapine, which may contribute to its efficacy in certain patient populations.[1][3]

-

Muscarinic Acetylcholine Receptors (mAChR): Moderate anticholinergic activity is responsible for side effects like dry mouth, constipation, and blurred vision.[1][13]

Monoamine Reuptake Inhibition (Desmethyl-trimipramine)

While trimipramine is a weak reuptake inhibitor, its active metabolite, desmethyl-trimipramine, exhibits a more conventional TCA profile. As a secondary amine, it is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake.[1][9][13]

-

Norepinephrine Transporter (NET): Desmethyl-trimipramine's inhibition of NET increases synaptic concentrations of norepinephrine, a mechanism shared with other TCAs like desipramine and nortriptyline.[1][13][14]

-

Serotonin Transporter (SERT): Both trimipramine and desmethyl-trimipramine are relatively weak inhibitors of SERT.[6]

The combined plasma concentration of trimipramine and its active metabolites can be substantial, and these compounds are known to accumulate in the brain at concentrations up to ten times higher than in plasma.[6] Therefore, even moderate inhibition of NET and SERT by the parent drug and its metabolites may achieve clinical relevance and contribute to the overall antidepressant effect.[6]

Caption: Multi-target mechanism of trimipramine and its active metabolite.

Quantitative Pharmacology

The following tables summarize the receptor binding and transporter inhibition data for trimipramine and its key metabolites. These values are essential for understanding the compound's structure-activity relationship and predicting its clinical effects.

Table 1: Receptor Binding Affinities (Ki, nM)

| Target | Trimipramine | Desmethyl-trimipramine | Reference |

| Histamine H1 | 0.27 - 1.48 | Data not available | [1] |

| α1-Adrenergic | Strong Affinity | Data not available | [1] |

| Serotonin 5-HT2A | Strong Affinity | Data not available | [1] |

| Dopamine D2 | Moderate Affinity | Data not available | [1] |

| Muscarinic (mACh) | 58 | Data not available | [1] |

Table 2: Monoamine Transporter Inhibition (IC50, µM)

| Target | Trimipramine | Desmethyl-trimipramine | 2-Hydroxy-trimipramine | Trimipramine-N-oxide | Reference |

| hSERT | 2 - 10 | ~ Same as Trimipramine | Less Potent | Preferential for hSERT | [6] |

| hNET | 2 - 10 | ~ Same as Trimipramine | Less Potent | Data not available | [6] |

| hDAT | > 10 | ~ Same as Trimipramine | Data not available | Data not available | [6] |

Note: "Strong" and "Moderate" affinity are qualitative descriptions from the literature where specific Ki values were not provided in the cited source. IC50 values represent functional inhibition.[1][6]

Experimental Protocols

Characterizing the mechanism of action of compounds like trimipramine and its metabolites requires a suite of in vitro assays. Below are standardized protocols for key experiments.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol provides a framework for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a monoamine transporter.[15][16][17]

Objective: To determine the Ki of dehydro-trimipramine congeners for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET).

Materials:

-

Cell membranes from HEK293 cells stably expressing hSERT or hNET.

-

Radioligands: [³H]-Citalopram for hSERT, [³H]-Nisoxetine for hNET.

-

Unlabeled ligands for non-specific binding: 10 µM Citalopram (for hSERT), 10 µM Desipramine (for hNET).

-

Test compounds (Trimipramine, Desmethyl-trimipramine, etc.) stock solutions.

-

Binding Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and pellet the membranes via high-speed centrifugation. Wash and resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).[15][17]

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL Binding Buffer.

-

50 µL of test compound at various concentrations (serial dilution).

-

50 µL of radioligand at a final concentration near its Kd.

-

100 µL of membrane preparation (typically 5-20 µg of protein).

-

For total binding wells, add 50 µL of buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the high-concentration unlabeled ligand.[15]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[15][17]

-

Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

Protocol: Functional Assay for Histamine H1 Receptor Antagonism

This protocol uses a cell-based calcium mobilization assay to measure the functional antagonism of the H1 receptor, which signals through the Gq pathway to release intracellular calcium.

Objective: To determine the potency (IC50) of trimipramine as an antagonist of the human H1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human H1 receptor.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

H1 receptor agonist: Histamine.

-

Test compound: Trimipramine.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed H1-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Aspirate growth media and add Assay Buffer containing Fluo-4 AM and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Wash: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Compound Pre-incubation: Add various concentrations of trimipramine to the wells and incubate for 15-30 minutes.

-

Fluorescence Measurement:

-

Place the plate into the fluorescence reader and establish a stable baseline reading.

-

Program the instrument to inject a concentration of histamine that elicits a submaximal response (EC80).

-

Record the fluorescence intensity (calcium signal) before and after agonist injection.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with no antagonist as 100% and no agonist as 0%.

-

Plot the percent inhibition against the log concentration of trimipramine.

-

Fit the data with a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The mechanism of action of trimipramine is a compelling example of polypharmacology in neuropsychiatry. Its therapeutic efficacy is not derived from potent and selective inhibition of a single target but from a complex and synergistic interaction with multiple neurotransmitter systems. The parent drug, trimipramine, acts primarily as a potent antagonist at H1, α1-adrenergic, and 5-HT2A receptors, while its primary active metabolite, desmethyl-trimipramine, contributes modest inhibition of norepinephrine and serotonin reuptake.[1][6][13] This dual mechanism likely underpins its unique clinical profile, including its strong sedative and anxiolytic properties alongside its antidepressant effects.[1]

Future research should focus on obtaining a more complete pharmacological profile of all major metabolites, including the putative "dehydro-trimipramine," to fully delineate their contribution to the drug's overall effect. Investigating the downstream signaling consequences of chronic co-inhibition of this specific array of receptors and transporters could provide further insight into the adaptive neural changes responsible for its long-term therapeutic benefits. A deeper understanding of this atypical TCA can inform the development of novel antidepressants with multi-target mechanisms designed for specific patient subpopulations.

References

-

Trimipramine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Trimipramine. Wikipedia. [Link]

-

Metabolism of trimipramine in man. PubMed. [Link]

-

Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. PubMed. [Link]

-

Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. [Link]

-

Amitriptyline. Wikipedia. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. [Link]

-

Trimipramine Monograph for Professionals. Drugs.com. [Link]

-

Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists. PubMed. [Link]

-

Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Psych Scene Hub. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. PubMed. [Link]

-

Trimipramine | C20H26N2. PubChem - NIH. [Link]

-

Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation. PubMed. [Link]

-

α-Adrenoceptor Assays. PubMed. [Link]

-

What are the mechanisms of action of TRIMIPRAMINE MALEATE in SURMONTIL treatment? Consensus. [Link]

-

Desipramine. Wikipedia. [Link]

-

Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Trimipramine – Knowledge and References. Taylor & Francis. [Link]

-

Tricyclic Antidepressants. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Tricyclic antidepressant. Wikipedia. [Link]

-

Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC - NIH. [Link]

-

Tricyclic antidepressants. Mayo Clinic. [Link]

-

Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters | Request PDF. ResearchGate. [Link]

-

Trimipramine. LiverTox - NCBI Bookshelf - NIH. [Link]

-

H1 antagonist. Wikipedia. [Link]

-

The effects of chronic trimipramine treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain. PubMed. [Link]

-

Beta 2-adrenergic mechanisms in experimental arthritis. PubMed - NIH. [Link]

-

Beta blocker. Wikipedia. [Link]

-

Trimipramine (oral route). Mayo Clinic. [Link]

-

Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

-

Clinical originality and new biology of trimipramine. PubMed. [Link]

-

The Histamine H1-Receptor Antagonist Binding Site. A Stereoselective Pharmacophoric Model Based upon (Semi-)Rigid H1-Antagonists and Including a Known Interaction Site on the Receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Autonomic Pharmacology | Adrenergic Antagonists. YouTube. [Link]

-

Distinct effects of imipramine on 5-hydroxytryptamine uptake mediated by the recombinant rat serotonin transporter SERT1. PubMed. [Link]

Sources

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. drugs.com [drugs.com]

- 5. mayoclinic.org [mayoclinic.org]

- 6. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical originality and new biology of trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 13. psychscenehub.com [psychscenehub.com]

- 14. Desipramine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

Dehydro-Trimipramine: A Technical Guide to a Putative Metabolite's Pharmacological Profile

Foreword

In the landscape of psychopharmacology, the tricyclic antidepressants (TCAs) represent a foundational class of molecules that have paved the way for modern neuropharmacology. While newer agents have emerged, the intricate pharmacology of TCAs and their metabolites continues to be a subject of scientific inquiry, offering valuable insights into the neurobiology of mood disorders. This guide focuses on a lesser-explored aspect of trimipramine metabolism: the potential formation and pharmacological profile of dehydro-trimipramine.

Trimipramine is distinguished from its tricyclic counterparts by an atypical pharmacological profile, notably its weak inhibition of serotonin and norepinephrine reuptake. Its therapeutic efficacy, therefore, is thought to arise from a complex interplay of receptor interactions. The metabolism of trimipramine is extensive, yielding a number of pharmacologically active derivatives. Among these, a dehydro-metabolite, specifically 10,11-dehydro-2-acetoxytrimipramine, has been identified, arising from the dehydration of a dihydroxy metabolite of trimipramine.

Direct pharmacological data for dehydro-trimipramine is not available in the current scientific literature. Therefore, this technical guide will adopt a dual approach. Firstly, it will provide a comprehensive overview of the established pharmacology of trimipramine and its well-characterized metabolites, as this forms the essential context for any discussion of a novel derivative. Secondly, it will present a hypothesized pharmacological profile for dehydro-trimipramine, grounded in established principles of medicinal chemistry and structure-activity relationships within the TCA class. This guide is intended for researchers, scientists, and drug development professionals, providing both a summary of current knowledge and a forward-looking perspective to stimulate further investigation into this intriguing molecule.

The Metabolic Genesis of Dehydro-Trimipramine: A Pathway of Biotransformation

The journey from the parent drug, trimipramine, to its dehydro-metabolite is a multi-step process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. Understanding this pathway is critical to appreciating the chemical context in which dehydro-trimipramine is formed.

The metabolism of trimipramine is stereoselective, with different CYP isoenzymes preferentially acting on the (D)- and (L)-enantiomers. The major metabolic routes for trimipramine include N-demethylation and hydroxylation.

-

N-Demethylation: CYP2C19 is the primary enzyme responsible for the demethylation of trimipramine to its active metabolite, desmethyl-trimipramine.

-

Hydroxylation: CYP2D6 is involved in the hydroxylation of both trimipramine and desmethyl-trimipramine, leading to the formation of 2-hydroxy-trimipramine and 2-hydroxy-desmethyl-trimipramine, respectively.

The formation of a dehydro-metabolite is a subsequent step. In vitro studies have shown that trimipramine can be metabolized to 2,10- or 2,11-dihydroxytrimipramine by CYP2D6. It is the acetylation and subsequent dehydration of this dihydroxy metabolite at the C10 position that results in the formation of 10,11-dehydro-2-acetoxytrimipramine .

Metabolic Pathway Diagram

Caption: Metabolic pathway of trimipramine leading to the formation of 10,11-dehydro-2-acetoxy-trimipramine.

Pharmacological Profile of Trimipramine and its Major Metabolites: The Known Landscape

To hypothesize the pharmacological profile of dehydro-trimipramine, we must first understand the activities of its parent compound and major metabolites. Trimipramine's pharmacology is considered atypical for a TCA due to its weak inhibition of monoamine reuptake.

| Compound | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) | H1 Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) | mACh Ki (nM) |

| Trimipramine | 2-10 | 2-10 | >10 | 0.27–1.48 | Strong | Strong | Moderate | 58 |

| Desmethyl-trimipramine | ~2-10 | ~2-10 | >10 | - | - | - | - | - |

| 2-Hydroxy-trimipramine | Less potent than Trimipramine | Less potent than Trimipramine | - | - | - | - | - | - |

Data compiled from multiple sources. Note: Qualitative descriptors (Strong, Moderate) are used where specific Ki values are not consistently reported.

The data clearly indicates that while trimipramine and its desmethyl-metabolite are weak monoamine reuptake inhibitors, they are potent antagonists at several key receptors, particularly the histamine H1 and serotonin 5-HT2A receptors. This receptor antagonism is believed to contribute significantly to its therapeutic effects, including its sedative and anxiolytic properties.

Dehydro-Trimipramine: A Hypothesized Pharmacological Profile

The introduction of a double bond in the dibenzazepine ring system of trimipramine to form a dehydro-metabolite would induce a significant conformational change. This alteration in three-dimensional structure is predicted to have a profound impact on its interaction with receptors and transporters.

Monoamine Transporter Inhibition: A Potential for Increased Potency

The relative planarity introduced by the double bond in the tricyclic nucleus could enhance the molecule's affinity for the monoamine transporters. It is hypothesized that dehydro-trimipramine may exhibit greater potency as a serotonin (SERT) and/or norepinephrine (NET) reuptake inhibitor compared to its parent compound. This hypothesis is based on the structure-activity relationships of other TCAs where conformational rigidity can influence transporter binding.

Receptor Antagonism: A Shift in Selectivity

The conformational change is also likely to alter the receptor binding profile. While trimipramine is a potent H1 and 5-HT2A antagonist, the altered shape of dehydro-trimipramine may lead to a different selectivity profile. It is plausible that affinity for certain receptors, such as the muscarinic acetylcholine (mACh) and alpha-1 adrenergic receptors, could be either enhanced or diminished. A reduction in anticholinergic activity would be a desirable characteristic from a drug development perspective.

Dopaminergic Activity: An Intriguing Possibility

Trimipramine itself has a moderate affinity for dopamine D2 receptors. The structural modifications in dehydro-trimipramine could potentially modulate this interaction. Further investigation into its affinity for D2 and other dopamine receptor subtypes would be warranted to explore any potential antipsychotic or mood-stabilizing properties.

Key Experimental Protocols for Characterizing Dehydro-Trimipramine

To validate the hypothesized pharmacological profile of dehydro-trimipramine, a series of in vitro and in vivo experiments would be essential. The following protocols outline the standard methodologies employed in the preclinical evaluation of novel antidepressant candidates.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of dehydro-trimipramine for a panel of relevant G-protein coupled receptors (GPCRs) and transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., CHO-K1 cells for 5-HT2A, HEK293 cells for SERT).

-

Assay Buffer: Utilize a buffer system appropriate for the specific receptor being assayed (e.g., Tris-HCl buffer with appropriate salts).

-

Radioligand Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and varying concentrations of dehydro-trimipramine.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of dehydro-trimipramine that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional inhibition of serotonin and norepinephrine uptake by dehydro-trimipramine.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) (e.g., HEK293 cells).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of dehydro-trimipramine for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add a radiolabeled substrate, such as [3H]-Serotonin or [3H]-Norepinephrine, to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

In Vivo Evaluation

Objective: To evaluate the potential antidepressant-like activity of dehydro-trimipramine in a behavioral despair model.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or male C57BL/6 mice.

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer dehydro-trimipramine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

Pre-test Session (Day 1): Place each animal individually in a transparent cylinder filled with water (23-25°C) for 15 minutes.

-

Test Session (Day 2): 24 hours after the pre-test, administer the drug or vehicle and, after a specified pre-treatment time (e.g., 60 minutes), place the animals back in the water-filled cylinders for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

Experimental Workflow Diagram

An In-Depth Technical Guide to the Identification of Dehydro Trimipramine Metabolites

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the metabolic pathways of the tricyclic antidepressant trimipramine, with a specialized focus on the identification and characterization of its dehydro metabolites. We will delve into the enzymatic processes, advanced analytical workflows, and the causal reasoning behind experimental design, ensuring a self-validating approach to metabolite discovery.

Introduction: The Metabolic Complexity of Trimipramine

Trimipramine, a dibenzazepine derivative, is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1][2] Its therapeutic action and side-effect profile are intrinsically linked to its extensive hepatic metabolism. Like other tertiary amine TCAs, trimipramine is converted into a variety of metabolites, some of which, such as desmethyltrimipramine, are pharmacologically active.[1][3] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with significant contributions from the polymorphic enzymes CYP2C19 and CYP2D6.[1][4] This genetic variability can lead to substantial inter-individual differences in drug clearance and clinical response, making a thorough understanding of its metabolic fate critical for both clinical pharmacology and new drug development. While N-demethylation and aromatic hydroxylation are well-documented pathways, this guide will focus on a less commonly reported but mechanistically significant transformation: dehydrogenation.

Section 1: The Established Metabolic Landscape of Trimipramine

The biotransformation of trimipramine occurs via several overlapping pathways, primarily involving oxidation and conjugation.[5] The initial steps are crucial as they often dictate the subsequent metabolic cascade.

1.1. Primary Metabolic Pathways

-

N-Demethylation: This is a major initial metabolic route where the tertiary amine side chain is demethylated to form the active secondary amine metabolite, desmethyltrimipramine. This reaction is predominantly catalyzed by CYP2C19, with minor contributions from CYP2C9.[1][4] Further demethylation can occur to produce bis-nor-trimipramine.[5]

-

Aromatic Hydroxylation: The dibenzazepine ring system is susceptible to hydroxylation, a reaction primarily mediated by CYP2D6.[1][6] This leads to the formation of metabolites such as 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine. These hydroxylated metabolites are typically less active and are primed for subsequent conjugation reactions.[1][3]

-

Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid, forming glucuronides that are more water-soluble and readily excreted in the urine.[5][7]

The interplay between these pathways is illustrated in the diagram below.

Caption: Core metabolic pathways of Trimipramine.

Table 1: Major Identified Metabolites of Trimipramine

| Metabolite | Abbreviation | Metabolic Reaction | Key Enzymes | Pharmacological Activity |

|---|---|---|---|---|

| Desmethyltrimipramine | NT | N-Demethylation | CYP2C19, CYP2C9[1] | Active[1] |

| 2-Hydroxytrimipramine | 2-OH-T | Aromatic Hydroxylation | CYP2D6[1][6] | Less Active[3] |

| 2-Hydroxydesmethyltrimipramine | 2-OH-NT | Hydroxylation of NT | CYP2D6[1] | Less Active |

| Didesmethyltrimipramine | BNT | N-Demethylation of NT | - | Minor |

| Iminodibenzyl Derivatives | I | N-dealkylation of ring | - | Inactive[5] |

Section 2: Uncovering Dehydro Metabolites via Alicyclic Oxidation

The term "dehydro" refers to a metabolite formed by the loss of two hydrogen atoms, resulting in the formation of a new double bond. For trimipramine, this transformation is focused on the 10,11-dihydro bridge of the dibenzazepine core. While a stable 10,11-dehydro-trimipramine is not a commonly reported metabolite in vivo, compelling evidence suggests its formation from hydroxylated precursors.

2.1. The Mechanistic Rationale: Oxidation at the C10/C11 Bridge

The saturated ethyl bridge at the C10 and C11 positions is a target for oxidative metabolism. Studies in rats have identified numerous trimipramine metabolites resulting from alicyclic (C10 or C11) oxidation.[8] This initial hydroxylation is the critical first step.

2.2. Key Evidence from In Vitro Studies

The most direct evidence for a dehydro species comes from an in vitro study using a human CYP2D6 isozyme preparation.[6][9] Researchers identified not only 2-hydroxytrimipramine but also a previously unreported metabolite, 2,10- or 2,11-dihydroxytrimipramine.

The crucial finding was that upon chemical derivatization via acetylation—a common step in sample preparation for gas chromatography—this dihydroxy metabolite underwent a dehydration reaction. This process eliminated a water molecule and resulted in the formation of 10,11-dehydro-2-acetoxytrimipramine .[6][9]

This observation is mechanistically profound. It demonstrates that:

-

The C10/C11 position is indeed a site of metabolism by CYP2D6.

-

The resulting hydroxylated intermediate is labile and susceptible to dehydration.

-

The dehydro structure can be readily formed, even if it is an artifact of the analytical workup. This implies that the precursor exists in vivo and that the potential for a dehydro species to be formed endogenously cannot be dismissed.

Caption: Formation pathway of the detected dehydro metabolite.

Section 3: A Self-Validating Analytical Strategy

To confidently identify dehydro metabolites and their precursors, a multi-faceted analytical approach is required. The workflow must be designed to generate, stabilize, and detect these specific molecules.

3.1. In Vitro Metabolite Generation

The use of controlled biological systems is the first step to generating sufficient quantities of metabolites for structural analysis.

Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Preparation: Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLMs (final concentration ~0.5 mg/mL), and trimipramine (e.g., 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is critical as it provides the necessary cofactor for CYP enzyme activity.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C in a shaking water bath.

-

Termination: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile (typically 2:1 solvent-to-incubation volume). This step precipitates proteins and halts all enzymatic activity.

-

Control Samples: Prepare parallel incubations without the NADPH-regenerating system (negative control) to ensure that any metabolites formed are the result of enzymatic processes.

-

Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The resulting supernatant contains the parent drug and its metabolites and is ready for extraction.

3.2. Sample Extraction and Preparation

Efficiently isolating the analytes from the biological matrix is essential for sensitive detection.

Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with an acidic buffer (e.g., phosphoric acid, pH ~3).

-

Loading: Load the supernatant from the incubation step onto the SPE cartridge. The acidic pH ensures that trimipramine and its amine-containing metabolites are positively charged and will bind to the cation exchange sorbent.

-

Washing: Wash the cartridge with the acidic buffer to remove salts and other polar interferences, followed by a wash with methanol to remove non-polar interferences.

-

Elution: Elute the analytes using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS: The Gold Standard for Detection and Identification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and specificity for metabolite identification.[10]

Protocol: LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes to ensure separation of metabolites with varying polarities.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Strategy:

-

Full Scan (MS1): Acquire a full scan from m/z 100-500 to obtain a survey of all ions in the sample.

-

Predicted Metabolite Scan: Use a high-resolution instrument to search for accurate masses of predicted metabolites (see Table 2).

-

Data-Dependent MS/MS (dd-MS2): Automatically trigger product ion scans on the most intense ions detected in the MS1 scan to obtain fragmentation data for structural elucidation.

-

-

Table 2: Predicted Mass Shifts for Key Trimipramine Metabolites

| Metabolic Transformation | Mass Change | Resulting m/z [M+H]⁺ |

|---|---|---|

| Trimipramine (Parent) | - | 295.217 |

| N-Demethylation | -14.016 Da (-CH₂) | 281.191 |

| Hydroxylation | +15.995 Da (+O) | 311.212 |

| Dehydrogenation | -2.016 Da (-2H) | 293.201 |

| Hydroxylation + Dehydrogenation | +13.979 Da (+O, -2H) | 309.196 |

| Dihydroxylation | +31.990 Da (+2O) | 327.207 |

3.4. Workflow and Data Interpretation

The key to identifying the dehydro metabolite is to search the high-resolution mass spectrometry data for an ion with an m/z corresponding to [M-2H+H]⁺ (m/z 293.201 for dehydro-trimipramine) or [M+O-2H+H]⁺ (m/z 309.196 for hydroxy-dehydro-trimipramine). Confirmation is achieved through MS/MS fragmentation, where the fragmentation pattern should be consistent with the proposed structure, showing characteristic losses from the dibenzazepine core and the side chain.[11]

Caption: Integrated workflow for dehydro metabolite identification.

Conclusion

The identification of dehydro trimipramine metabolites requires a nuanced approach that extends beyond standard metabolic profiling. While direct in vivo evidence of a stable 10,11-dehydro-trimipramine is sparse, strong mechanistic and analytical data confirm that the alicyclic C10/C11 bridge is a site for oxidative metabolism. This leads to the formation of labile dihydroxy precursors that readily dehydrate to a dehydro species, particularly under common analytical derivatization conditions.[6][9]

For researchers in drug development, this underscores the importance of considering not only primary metabolites but also reactive or unstable intermediates that may form. The self-validating analytical workflow detailed in this guide—combining controlled in vitro metabolism with high-resolution LC-MS/MS—provides a robust framework for confidently identifying and characterizing these challenging but potentially significant metabolic products.

References

-

Maurer, H. (1989). Metabolism of trimipramine in man. Arzneimittelforschung, 39(1), 101-3. [Link]

-

PharmGKB. Trimipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Kirchheiner, J., et al. (2003). Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics. Journal of Clinical Psychopharmacology, 23(5), 498-506. [Link]

-

Jindal, S. P., et al. (1982). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of Pharmaceutical Sciences, 71(5), 562-5. [Link]

-

Coutts, R. T., et al. (1991). Metabolism of antidepressants: urinary metabolites of trimipramine in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 15(2), 285-9. [Link]

-

Menkes, D. B., et al. (2012). Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine. Journal of Clinical Pharmacy and Therapeutics, 37(5), 569-72. [Link]

-

Wikipedia contributors. (2024). Tricyclic antidepressant. Wikipedia, The Free Encyclopedia. [Link]

-

Lemoine, A., et al. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-32. [Link]

-

Kratzsch, C., et al. (2003). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling. Journal of Mass Spectrometry, 38(3), 283-95. [Link]

-

PharmGKB. Trimipramine Pathway Diagram. [Link]

-

PharmGKB. Trimipramine Pathway Image. [Link]

-

Hartenburg, A., et al. (2022). Identification of Drug Metabolites of Tricyclic Antidepressant Medications in Rat Liver Microsome Using Compact Mass Spectrometry. OpenRiver. [Link]

-

Black, G. C., & Jones, G. R. (1993). Metabolism of trimipramine in vitro by human CYP2D6 isozyme. Research communications in chemical pathology and pharmacology, 81(1), 121-4. [Link]

-

Obach, R. S., et al. (2007). Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants. British Journal of Clinical Pharmacology, 64(3), 275-86. [Link]

-

Black, G. C., & Jones, G. R. (1993). Metabolism of trimipramine in vitro by human CYP2D6 isozyme. PubMed. [Link]

-

Sfairi, A., et al. (1986). Determination of metapramine, imipramine, trimipramine and their major metabolites in plasma by reversed-phase column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 375(2), 339-47. [Link]

-

Lörincz, T., et al. (2012). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(7), 705-12. [Link]

-

Al-Badr, A. A. (2005). Analytical Profile of Trimipramine Maleate. Profiles of Drug Substances, Excipients and Related Methodology, 30, 685-728. [Link]

-

Uddin, M. N., et al. (2011). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. [Link]

-

Zisopoulou, A., et al. (2024). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5584, Trimipramine. PubChem. [Link]

-

The Human Metabolome Database. Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716). HMDB. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 3. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on trimipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Human Metabolome Database: Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716) [hmdb.ca]

- 8. Metabolism of antidepressants: urinary metabolites of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijnc.ir [ijnc.ir]

- 11. researchgate.net [researchgate.net]

The Neurochemical Enigma of Dehydro Trimipramine: A Technical Guide to the Metabolites of an Atypical Antidepressant

Abstract

This technical guide provides a comprehensive examination of the neurochemical profile of dehydro trimipramine and other key metabolites of the atypical tricyclic antidepressant, trimipramine. While trimipramine's therapeutic efficacy is well-established, its mechanism of action deviates from classical monoamine reuptake inhibition, pointing to a significant contribution from its metabolic products. This document begins by addressing the current knowledge gap concerning this compound, a structurally identified but functionally uncharacterized metabolite. It then pivots to an in-depth analysis of the pharmacologically active metabolites—desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide. We will synthesize quantitative data on their interactions with monoamine and organic cation transporters, discuss the functional implications of these interactions, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex pharmacology of trimipramine and its derivatives.

Introduction: The Atypical Profile of Trimipramine and the Question of its Metabolites

Trimipramine is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder, particularly when accompanied by anxiety and insomnia.[1] Unlike its predecessors, trimipramine is considered an atypical or "second-generation" TCA due to its notably weak inhibition of serotonin and norepinephrine reuptake.[2] Its clinical effects are thought to be mediated primarily through potent antagonism of several G-protein coupled receptors (GPCRs), including histamine H₁, serotonin 5-HT₂ₐ, alpha-1 adrenergic, dopamine D₂, and muscarinic acetylcholine receptors.[2][3]

The extensive hepatic metabolism of trimipramine, however, suggests that its metabolites may play a crucial role in its overall pharmacological activity.[4] Trimipramine is biotransformed via N-demethylation, aromatic hydroxylation, and N-oxidation, processes primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[5][6] This metabolic cascade produces a variety of compounds, including desmethyltrimipramine, 2-hydroxytrimipramine, trimipramine-N-oxide, and this compound.[4]

A significant challenge in fully elucidating trimipramine's mechanism of action is the lack of pharmacological data for some of its metabolites. This is particularly true for This compound . While its chemical structure (C₂₀H₂₄N₂) is known, indicating the loss of two hydrogen atoms from the parent molecule, a thorough search of the scientific literature reveals no available data on its neurochemical effects.[7][8] This guide will, therefore, first acknowledge this knowledge gap and then focus on the characterized, active metabolites that contribute to the neurochemical landscape of trimipramine treatment.

Quantitative Neurochemical Profile of Trimipramine Metabolites

The primary contribution of trimipramine's metabolites to its neurochemical profile appears to be through the modulation of monoamine transporters, albeit with potencies that are still considered modest. A pivotal study by Haenisch et al. (2011) systematically characterized the inhibitory activity of trimipramine and its main metabolites at human monoamine transporters (hSERT, hNET, hDAT) and human organic cation transporters (hOCT1, hOCT2, hOCT3).[9]

The inhibitory potencies (IC₅₀ values) from this key study are summarized in the table below. It is important to note that while receptor binding affinity data (Kᵢ values) for the parent compound, trimipramine, are available for a wide range of receptors, similar comprehensive data for its metabolites are not as readily available in the literature.

| Compound | hSERT (IC₅₀ µM) | hNET (IC₅₀ µM) | hDAT (IC₅₀ µM) | hOCT1 (IC₅₀ µM) | hOCT2 (IC₅₀ µM) | hOCT3 |

| Trimipramine | 2.21 | 5.25 | >30 | 9.98 | 6.78 | No Inhibition |

| Desmethyltrimipramine | 4.31 | 5.42 | >30 | 11.2 | 8.89 | No Inhibition |

| 2-Hydroxytrimipramine | 10.3 | 20.3 | >30 | 25.0 | 13.1 | No Inhibition |

| Trimipramine-N-oxide | 3.59 | 11.7 | >30 | 9.35 | 27.4 | No Inhibition |

| Data sourced from Haenisch et al. (2011).[9] |

Analysis of Transporter Inhibition:

-

Weak Monoamine Transporter Inhibition : Both trimipramine and its metabolites are relatively weak inhibitors of hSERT and hNET, with IC₅₀ values in the micromolar range.[9] This is in contrast to more potent TCAs like imipramine and amitriptyline.[10][11] Inhibition of hDAT is negligible for all tested compounds.[9]

-

Desmethyltrimipramine : As a secondary amine, it might be expected to show greater potency for hNET, a common characteristic of demethylated TCA metabolites.[6] However, in this case, its potency at hNET is comparable to the parent compound.[9]

-

Trimipramine-N-oxide : This metabolite shows a slight preferential inhibition for hSERT over hNET.[9][12]

-

Organic Cation Transporter Inhibition : Trimipramine and some of its metabolites also inhibit hOCT1 and hOCT2. These transporters are involved in the uptake of monoamines, and their inhibition could contribute to the overall antidepressant effect, although this mechanism is not as well-established as classical reuptake inhibition.[9]

Functional Consequences and Signaling Pathways

The neurochemical data suggest that the antidepressant effects of trimipramine are not primarily driven by potent monoamine reuptake inhibition, even when considering the activity of its major metabolites. The weak to moderate inhibition of hSERT and hNET by trimipramine and its metabolites may still contribute to its therapeutic action, especially considering that TCAs can accumulate in the brain at concentrations up to tenfold higher than in plasma.[9]

The primary mechanism of action for trimipramine itself remains its broad receptor antagonism profile. The sedative and anxiolytic properties are largely attributed to its potent histamine H₁ and 5-HT₂ₐ receptor blockade.[2] The contribution of the metabolites to this receptor antagonism profile is an area that requires further investigation.

Visualizing Metabolic and Signaling Pathways

To better understand the relationships between trimipramine and its metabolites, as well as their downstream effects, the following diagrams are provided.

Caption: Metabolic Pathways of Trimipramine.

Caption: Inhibition of Transporters by Trimipramine Metabolites.

Experimental Protocols

To facilitate further research into the neurochemical effects of trimipramine metabolites, this section provides detailed methodologies for key in vitro assays.

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on the methodology used to determine the inhibitory potencies of compounds at human monoamine transporters expressed in HEK293 cells.[9]

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for the inhibition of radiolabeled substrate uptake via a specific monoamine transporter.

Materials:

-

HEK293 cells stably expressing the transporter of interest (hSERT, hNET, or hDAT).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418).

-

Poly-D-lysine coated 96-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled substrate (e.g., [³H]serotonin for hSERT, [³H]norepinephrine for hNET, or [³H]dopamine for hDAT). A common alternative for all is [³H]MPP⁺.[9]

-

Test compounds (trimipramine metabolites) at various concentrations.

-

Known potent inhibitor for the respective transporter as a positive control (e.g., citalopram for hSERT).

-

Scintillation fluid.

-

Microplate scintillation counter.

Workflow Diagram:

Caption: Workflow for Monoamine Transporter Uptake Assay.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing the target transporter under standard conditions (37°C, 5% CO₂).

-

Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[13]

-

Incubate the plates for 24 hours.

-

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Gently wash the cell monolayer twice with pre-warmed KRH buffer.

-

Add 50 µL of KRH buffer containing the test compound at various concentrations (typically a serial dilution) to the appropriate wells. For total uptake wells, add buffer only. For non-specific uptake wells, add a high concentration of a known inhibitor.

-

Pre-incubate the plate at 37°C for 15-20 minutes.

-

Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled substrate at a concentration close to its Kₘ value.

-

Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the assay by rapidly aspirating the solution and washing the wells three times with ice-cold KRH buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.

-

-

Quantification and Data Analysis:

-

Transfer the lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter.

-

Add scintillation fluid and measure the radioactivity (in counts per minute, CPM).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (total uptake minus non-specific uptake).

-

Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

GPCR Radioligand Binding Assay

This is a general protocol for a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor.

Objective: To determine the Kᵢ value of a test compound by measuring its ability to displace a specific radioligand from a receptor preparation.

Materials:

-

Receptor source: Cell membranes from a cell line overexpressing the target GPCR (e.g., CHO or HEK293 cells) or homogenized brain tissue.

-

Radioligand specific for the target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Test compounds at various concentrations.

-

Known displacer for defining non-specific binding.

-

Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Cell harvester or vacuum filtration manifold.

-

Scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and competitor concentrations.

-

To each well, add the assay components in the following order:

-

Assay buffer.

-

Test compound at various concentrations (or buffer for total binding, or a high concentration of a known displacer for non-specific binding).

-

A fixed concentration of the radioligand (typically at or below its K₋ value).

-

Membrane preparation (e.g., 20-50 µg of protein).

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials or a compatible microplate.

-

Add scintillation fluid and allow it to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC₅₀ value of the test compound from the competition curve using non-linear regression.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[14][15]

-

Conclusion and Future Directions

The neurochemical profile of trimipramine is complex and atypical for a tricyclic antidepressant. While the parent drug's primary mechanism is believed to be receptor antagonism, its metabolites, including desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide, contribute to its pharmacology through weak to moderate inhibition of serotonin and norepinephrine transporters, as well as organic cation transporters.

The most significant finding for the research community is the profound lack of data regarding the neurochemical effects of This compound . Despite its identification as a metabolite, its activity at key CNS targets remains entirely unexplored. This represents a critical knowledge gap. Future research should prioritize the synthesis and pharmacological characterization of this compound to determine its affinity for monoamine transporters and key GPCRs. Such studies are essential to fully comprehend the multifaceted mechanism of action of trimipramine and to potentially uncover novel pharmacological properties of this unique family of compounds.

References

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Limbird, L. E. (2015). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C20H24N2). Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Trimipramine. Retrieved from [Link]

-

Midha, K. K., et al. (1983). Metabolism of trimipramine in man. PubMed. Retrieved from [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

-

Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. PubMed. Retrieved from [Link]

-

Haenisch, B., et al. (2011). Interaction of trimipramine and its enantiomers and main metabolites with human monoamine and organic cation transporters. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Trimipramine. Retrieved from [Link]

-

Eap, C. B., et al. (2000). Steady state plasma levels of the enantiomers of trimipramine and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients. PubMed. Retrieved from [Link]

-